molecular formula C11H15NO5 B5220034 2-(4-Hydroxyanilino)oxane-3,4,5-triol

2-(4-Hydroxyanilino)oxane-3,4,5-triol

Cat. No.: B5220034
M. Wt: 241.24 g/mol
InChI Key: HDWNWEZUZNQNHS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyanilino)oxane-3,4,5-triol is a chemical compound with a complex structure that includes a hydroxyanilino group attached to an oxane ring with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyanilino)oxane-3,4,5-triol typically involves the reaction of 4-hydroxyaniline with an oxane derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or batch reactors. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of oxo derivatives, while reduction can yield amine or alcohol derivatives. Substitution reactions can produce a variety of substituted oxane derivatives .

Scientific Research Applications

2-(4-Hydroxyanilino)oxane-3,4,5-triol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can interact with enzymes or receptors, modulating their activity. The oxane ring and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. These interactions can lead to various effects, such as antioxidant or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyanilino)oxane-3,4,5-triol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike alpha-arbutin, which is primarily used in cosmetics, this compound has broader applications in chemistry, biology, and medicine. Compared to dapagliflozin, it has different therapeutic targets and mechanisms of action, making it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxyanilino)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c13-7-3-1-6(2-4-7)12-11-10(16)9(15)8(14)5-17-11/h1-4,8-16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWNWEZUZNQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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